![molecular formula C12H16NO6P B14444264 Diethyl [(4-nitrophenyl)acetyl]phosphonate CAS No. 79054-53-8](/img/structure/B14444264.png)
Diethyl [(4-nitrophenyl)acetyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(4-nitrophenyl)acetyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-nitrophenylacetyl moiety. This compound is notable for its applications in organic synthesis and its potential utility in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(4-nitrophenyl)acetyl]phosphonate typically involves the reaction of diethyl phosphite with 4-nitrophenylacetyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the phosphite anion attacks the carbonyl carbon of the acetyl chloride, leading to the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale batch reactions using similar synthetic routes. The use of palladium-catalyzed cross-coupling reactions has also been explored for the efficient synthesis of phosphonates .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [(4-nitrophenyl)acetyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common Reagents and Conditions
Oxidation: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides and bases are used for nucleophilic substitution.
Hydrolysis: Acidic or basic aqueous solutions are employed for hydrolysis reactions.
Major Products Formed
Reduction: 4-aminophenylacetyl phosphonate.
Substitution: Various alkyl or aryl phosphonates.
Hydrolysis: 4-nitrophenylacetic acid and diethyl phosphonic acid.
Wissenschaftliche Forschungsanwendungen
Diethyl [(4-nitrophenyl)acetyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the nitrophenyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Wirkmechanismus
The mechanism of action of diethyl [(4-nitrophenyl)acetyl]phosphonate involves its interaction with biological molecules, particularly enzymes. The nitrophenyl group can act as a leaving group in nucleophilic substitution reactions, allowing the phosphonate moiety to interact with enzyme active sites. This interaction can inhibit enzyme activity by forming stable enzyme-inhibitor complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 4-nitrophenyl phosphate: Similar structure but with a phosphate group instead of a phosphonate.
Diethyl 4-methylbenzylphosphonate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Diethyl [(4-nitrophenyl)acetyl]phosphonate is unique due to the presence of both a nitrophenyl group and a phosphonate group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
79054-53-8 |
|---|---|
Molekularformel |
C12H16NO6P |
Molekulargewicht |
301.23 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-2-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C12H16NO6P/c1-3-18-20(17,19-4-2)12(14)9-10-5-7-11(8-6-10)13(15)16/h5-8H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
STDLILXHDCLETD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(=O)CC1=CC=C(C=C1)[N+](=O)[O-])OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B14444186.png)
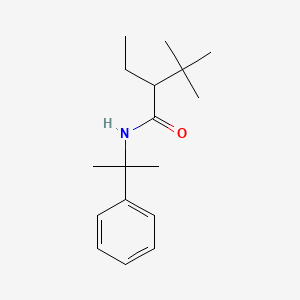

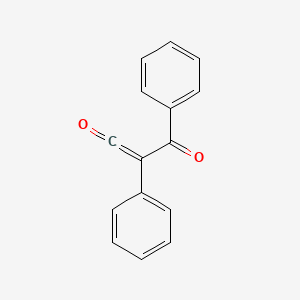

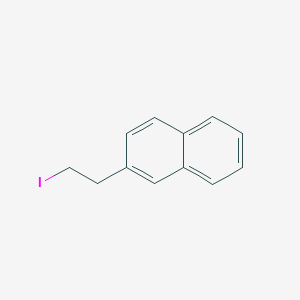
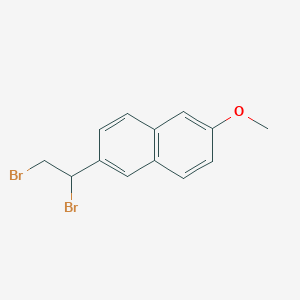
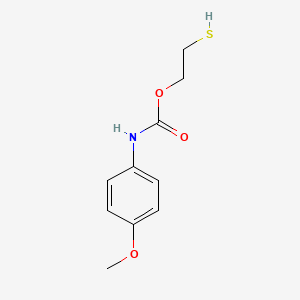
![Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate](/img/structure/B14444221.png)
![1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one](/img/structure/B14444225.png)
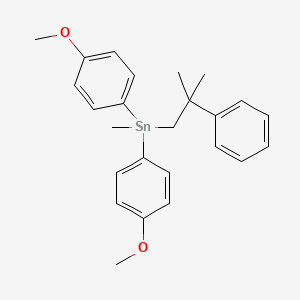

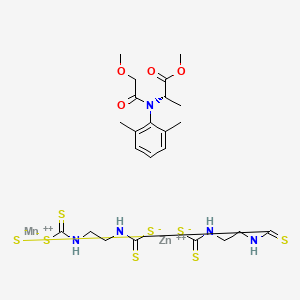
![4-methyl-N-[(1R)-1-phenylethyl]benzenesulfonamide](/img/structure/B14444261.png)
